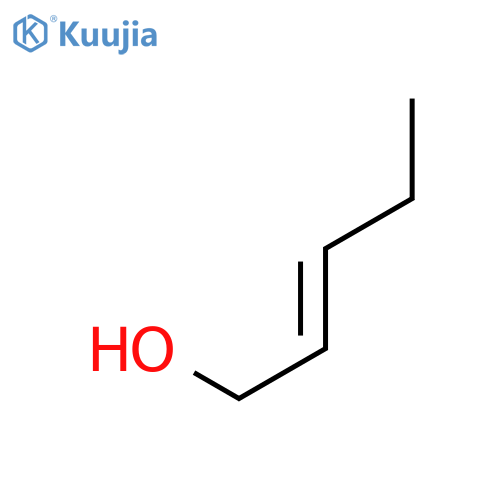Cas no 20273-24-9 (2-penten-1-ol)

2-penten-1-ol structure
2-penten-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-penten-1-ol
- 2-pentenol
- pent-2-en-1-ol
- Pent-2(E)-enol
- 5173J66S69
- EINECS 216-416-2
- (E)-2-Penten-1-ol
- (E)-2-pentenol
- trans-pent-2-en-1-ol
- CHEBI:89943
- UNII-5173J66S69
- trans-2-Penten-1-ol
- 20273-24-9
- CS-0447465
- 2-(E)-Penten-1-ol
- DTXSID90878755
- (E)-Pent-2-en-1-ol
- (2E)-PENT-2-EN-1-OL
- 2-PENTEN-1-OL, TRANS-
- J-009439
- AKOS009157042
- trans-2-pentenol
- (2E)-2-Penten-1-ol
- 2-Penten-1-ol, (2E)-
- 2-Penten-1-ol, (E)-
- NS00083237
- Q27260874
- (2E)-2-Penten-1-ol #
- 1576-96-1
- trans-2-Penten-1-ol, 95%
- CHEBI:145349
-
- インチ: InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3+
- InChIKey: BTSIZIIPFNVMHF-ONEGZZNKSA-N
- ほほえんだ: CCC=CCO
計算された属性
- せいみつぶんしりょう: 86.0732
- どういたいしつりょう: 86.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 39.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.8530
- ゆうかいてん: -79.59°C (estimate)
- ふってん: 123.84°C (estimate)
- 屈折率: 1.4365
- PSA: 20.23
- FEMA: 4305 | CIS-2-PENTENOL
2-penten-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37496-1.0g |
2-PENTEN-1-OL |
20273-24-9 | 1.0g |
$81.0 | 2023-02-10 | ||
| Enamine | EN300-37496-10.0g |
2-PENTEN-1-OL |
20273-24-9 | 10.0g |
$339.0 | 2023-02-10 | ||
| Enamine | EN300-37496-2.5g |
2-PENTEN-1-OL |
20273-24-9 | 2.5g |
$149.0 | 2023-02-10 | ||
| Enamine | EN300-37496-5.0g |
2-PENTEN-1-OL |
20273-24-9 | 5.0g |
$222.0 | 2023-02-10 |
2-penten-1-ol 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
3. Back matter
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
20273-24-9 (2-penten-1-ol) 関連製品
- 2305-21-7(2-Hexen-1-ol)
- 28069-72-9(trans,cis-2,6-Nonadien-1-ol)
- 1576-95-0(cis-2-Penten-1-ol)
- 928-94-9(cis-2-Hexen-1-ol)
- 7786-44-9(2,6-Nonadien-1-ol)
- 1576-96-1((2E)-pent-2-en-1-ol)
- 928-95-0((E)-Hex-2-en-1-ol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 249916-07-2(Borreriagenin)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
